molecular formula C12H12N2O2 B1507572 3-Methoxy-6-(2-methoxyphenyl)pyridazine CAS No. 927706-78-3

3-Methoxy-6-(2-methoxyphenyl)pyridazine

Cat. No. B1507572
CAS RN: 927706-78-3
M. Wt: 216.24 g/mol
InChI Key: MRAONGVHJSERSV-UHFFFAOYSA-N
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Description

3-Methoxy-6-(2-methoxyphenyl)pyridazine is an organic compound that belongs to the class of phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of pyridazines, including 3-Methoxy-6-(2-methoxyphenyl)pyridazine, can be achieved through various methods. One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-6-(2-methoxyphenyl)pyridazine consists of a pyridazine ring with methoxy groups attached at the 3 and 6 positions . The 6-position methoxy group is further substituted with a phenyl ring .


Chemical Reactions Analysis

Pyridazinones, including 3-Methoxy-6-(2-methoxyphenyl)pyridazine, have been shown to undergo a variety of chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .


Physical And Chemical Properties Analysis

The molecular formula of 3-Methoxy-6-(2-methoxyphenyl)pyridazine is C12H12N2O2, and it has a molecular weight of 216.24 .

Mechanism of Action

While the specific mechanism of action for 3-Methoxy-6-(2-methoxyphenyl)pyridazine is not mentioned in the search results, pyridazinones have been reported to show a diverse range of pharmacological activities, including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .

Future Directions

The future directions for 3-Methoxy-6-(2-methoxyphenyl)pyridazine could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry. Pyridazinones have been reported to possess a wide range of pharmacological activities, suggesting that this compound could be extensively studied for therapeutic benefits .

properties

IUPAC Name

3-methoxy-6-(2-methoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-11-6-4-3-5-9(11)10-7-8-12(16-2)14-13-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAONGVHJSERSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730398
Record name 3-Methoxy-6-(2-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-6-(2-methoxyphenyl)pyridazine

CAS RN

927706-78-3
Record name 3-Methoxy-6-(2-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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